

# Z-LEHD-FMK stock solution preparation DMSO

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**Compound Focus:** Z-LEHD-fmk

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## Z-LEHD-FMK: Application Notes & Protocols

**Z-LEHD-FMK** is a cell-permeable, irreversible, and competitive caspase-9 inhibitor. It is widely used in research to specifically inhibit the mitochondrial apoptosis pathway, thereby promoting cell survival in various models of cellular stress and injury [1] [2] [3].

## Stock Solution Preparation & Storage

The following table summarizes the key quantitative data for preparing and storing **Z-LEHD-FMK** stock solutions, compiled from manufacturer datasheets [1] [2] [3].

Parameter	Specification
<b>Molecular Weight</b>	804.74 g/mol (TFA salt from Selleckchem); 690.72 g/mol (Base form from BioCrick); 804 Daltons (BD Biosciences) [1] [2] [3].
<b>Recommended Solvent</b>	Anhydrous Dimethyl Sulfoxide (DMSO) [1] [2].
<b>Standard Stock Concentration</b>	10 mM - 100 mg/mL [1] [2].
<b>Preparation Example (10 mM)</b>	Reconstitute 1.0 mg of Z-LEHD-FMK in 124 $\mu$ L of anhydrous DMSO [1].

Parameter	Specification
Stock Solution Storage	Aliquot into small, single-use vials and store at <b>-20°C</b> . Avoid repeated freeze-thaw cycles [1] [3].
In-Working DMSO Concentration	Do not exceed <b>0.2%</b> final DMSO concentration in cell cultures to avoid cellular toxicity [1].

## In Vitro Cell-Based Assay Protocols

**Z-LEHD-FMK** is used to study caspase-9-dependent apoptosis in cell cultures.

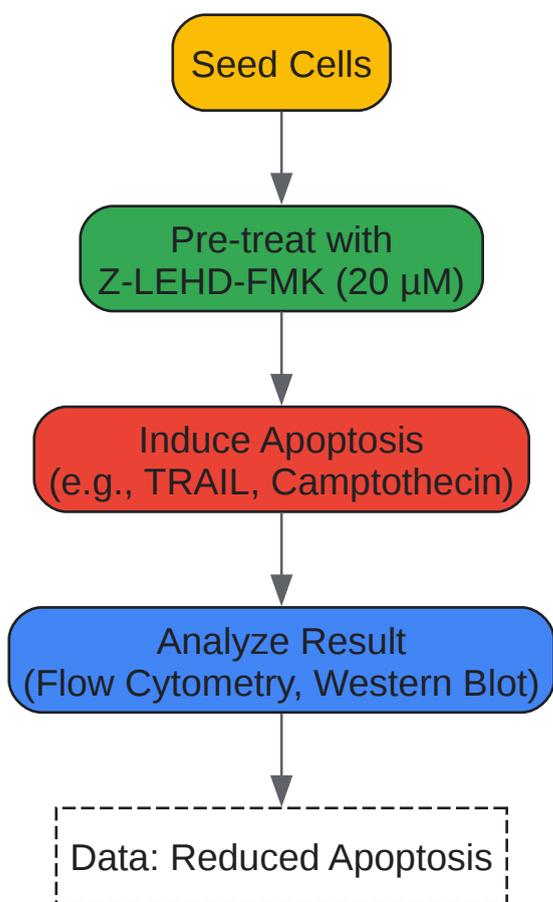
### General Inhibition Protocol for Adherent Cells (e.g., HCT116)

This protocol is adapted from methods used to study TRAIL-induced apoptosis [2] [3].

- **Cell Preparation:** Seed and culture cells (e.g., HCT116, SW480) in an appropriate growth medium until they reach the desired confluence.
- **Inhibitor Pre-treatment:** Add **Z-LEHD-FMK** from the stock solution directly to the culture medium at a **typical working concentration of 20 µM**. Gently swirl the plate to mix.
- **Pre-incubation:** Incubate the cells with the inhibitor for a specified time, typically **30 minutes to 2 hours**, at standard culture conditions (e.g., 37°C, 5% CO<sub>2</sub>) [1] [2] [3].
- **Apoptosis Induction:** After pre-incubation, add the apoptotic inducer (e.g., 4 µM camptothecin, 50 ng/mL TRAIL) directly to the medium without removing the inhibitor [1] [3].
- **Analysis:** Following the induction period (e.g., 3-4 hours), harvest cells and analyze apoptosis using techniques like PE-Annexin V staining for flow cytometry or Western blotting for caspase cleavage products [1] [2].

### Experimental Workflow Diagram

The diagram below illustrates the logical flow of a typical in vitro experiment.



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## In Vivo Application Protocol

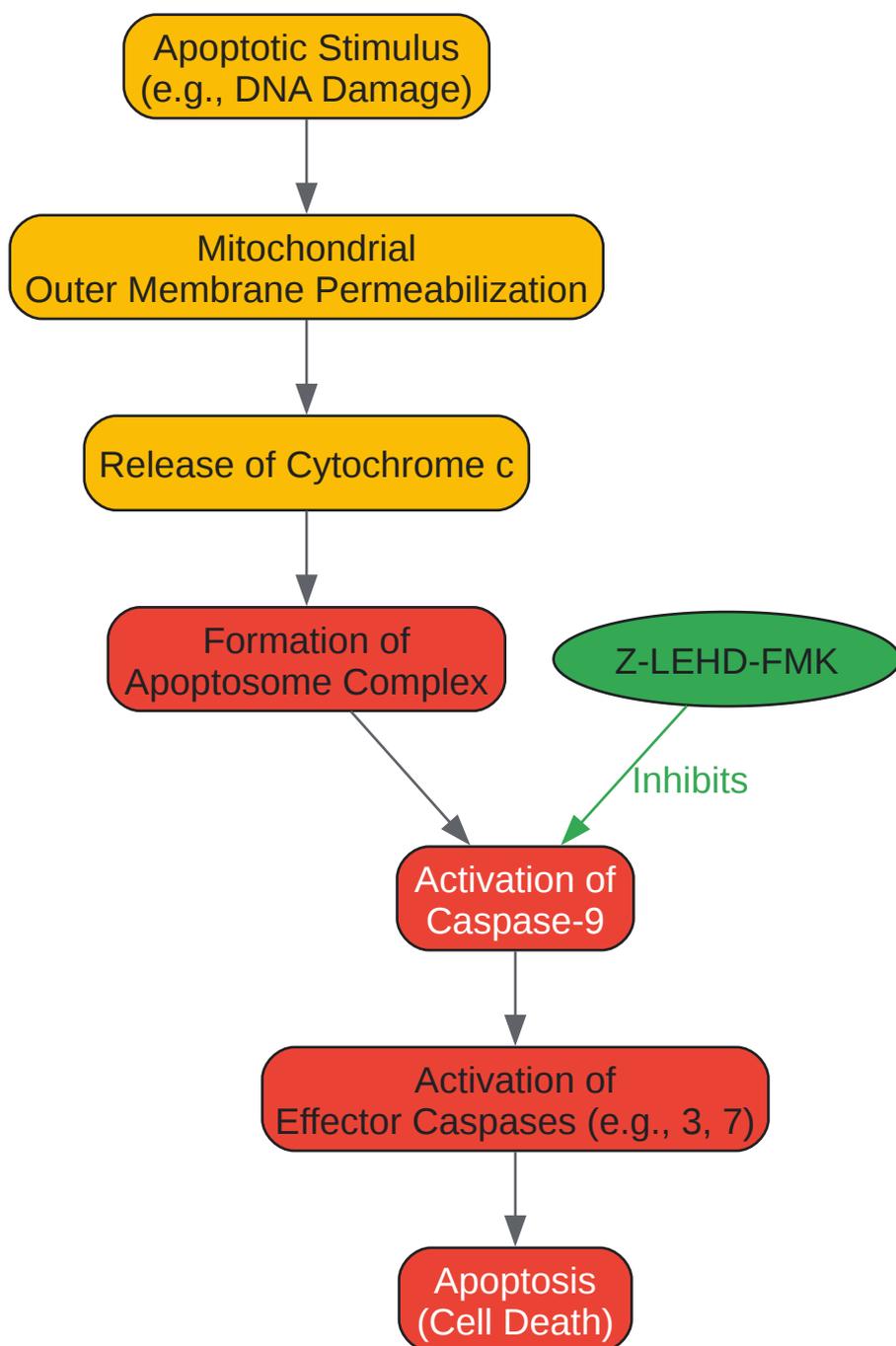
**Z-LEHD-FMK** has been used in animal models to study the role of caspase-9 in injury. The table below summarizes a protocol from a published study on spinal cord injury in rats [3].

Parameter	Specification
<b>Animal Model</b>	Adult male Wistar albino rats (250-350 g) with spinal cord injury [3].
<b>Dosage</b>	0.8 μM/kg (intravenous injection) [3].
<b>Formulation</b>	Dissolve dry-form Z-LEHD-FMK in DMSO, then dilute in phosphate-buffered saline (PBS) [3].

Parameter	Specification
<b>Key Findings</b>	Treatment significantly reduced apoptotic cell count and protected neurons, myelin, and axons at 24 hours post-injury [3].

## Caspase-9 in Apoptosis Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway and the specific point where **Z-LEHD-FMK** exerts its inhibitory effect.



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## Critical Technical Notes

- **Specificity:** While **Z-LEHD-FMK** is a specific caspase-9 inhibitor, always include appropriate controls (e.g., a negative control inhibitor like Z-FA-FMK) to confirm that observed effects are due to caspase-9 inhibition [1].

- **Titration:** The optimal working concentration can vary depending on the cell type and apoptosis inducer. It is highly recommended to titrate the reagent for each experimental system [1].
- **Solvent Control:** The final concentration of DMSO in cell culture should not exceed 0.2% to avoid solvent-induced toxicity that could confound results [1].

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## References

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2. Z-LEHD-FMK TFA | Caspase inhibitor | Mechanism [selleckchem.com]
3. - Z - LEHD | CAS:210345-04-3 | Irreversible... | Manufacturer BioCrick FMK [biocrick.com]

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